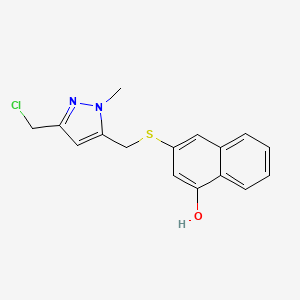
3-(5-Chloromethyl-2-methyl-2H-pyrazol-3-ylmethylsulfanyl)-naphthalen-1-ol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Chloromethyl-2-methyl-2H-pyrazol-3-ylmethylsulfanyl)-naphthalen-1-ol, 95% (hereafter referred to as CMPN) is a compound of interest to chemists, biologists and medical scientists. It is a sulfur-containing heterocyclic compound that has been studied for its potential therapeutic applications. CMPN has been found to possess a range of biological activities, including anti-inflammatory, anti-fungal, and anti-microbial properties. In addition, CMPN has been studied for its potential in drug design and development.
Mechanism of Action
The mechanism of action of CMPN is not yet fully understood. However, it is believed that CMPN may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are involved in inflammation and the regulation of immune responses. In addition, CMPN may also act as an inhibitor of the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are also involved in inflammation and immune responses.
Biochemical and Physiological Effects
CMPN has been found to possess a range of biochemical and physiological effects. In vitro studies have shown that CMPN has anti-inflammatory, anti-fungal, and anti-microbial properties. In addition, CMPN has been shown to inhibit the production of prostaglandins and leukotrienes, which are involved in inflammation and immune responses. CMPN has also been shown to have anti-cancer properties, as well as potential applications in the treatment of diabetes and obesity.
Advantages and Limitations for Lab Experiments
The advantages of using CMPN in lab experiments include its low cost and availability, as well as its stability in aqueous solutions. In addition, CMPN is relatively non-toxic and has a low potential for causing adverse reactions. The main limitation of using CMPN in lab experiments is its low solubility in organic solvents, which can make it difficult to use in certain experiments.
Future Directions
The potential of CMPN is still being explored. Future research should focus on further elucidating the mechanism of action of CMPN, as well as its potential therapeutic applications. In addition, further research should explore the potential of CMPN in drug design and development. Furthermore, CMPN should be studied for its potential applications in the treatment of various diseases, such as cancer, diabetes, and obesity. Finally, further research should be conducted to explore the potential of CMPN in the synthesis of novel heterocyclic compounds.
Synthesis Methods
CMPN is synthesized from the reaction of 5-chloromethyl-2-methyl-2H-pyrazol-3-ylmethylsulfanyl-naphthalen-1-ol and sulfuric acid. The reaction is conducted in a two-phase system of dichloromethane and water at a temperature of 50°C. The reaction is catalyzed by pyridine and the product is isolated by extraction with ethyl acetate. The yield of the reaction is approximately 95%.
Scientific Research Applications
CMPN has been studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-fungal, and anti-microbial properties. In addition, CMPN has been studied for its potential in drug design and development. CMPN has been used in the synthesis of novel heterocyclic compounds, such as arylthioalkyl pyrazoles and thiophenes. These compounds have been studied for their potential therapeutic applications.
properties
IUPAC Name |
3-[[5-(chloromethyl)-2-methylpyrazol-3-yl]methylsulfanyl]naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2OS/c1-19-13(7-12(9-17)18-19)10-21-14-6-11-4-2-3-5-15(11)16(20)8-14/h2-8,20H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDQHHLUXXFCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCl)CSC2=CC3=CC=CC=C3C(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-tert-Butyl 4-methyl 2-azabicyclo[2.2.2]octane-2,4-dicarboxylate](/img/structure/B6300761.png)
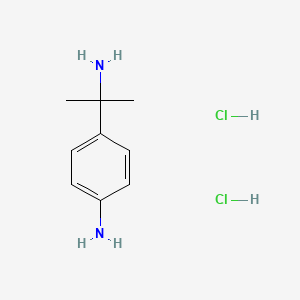
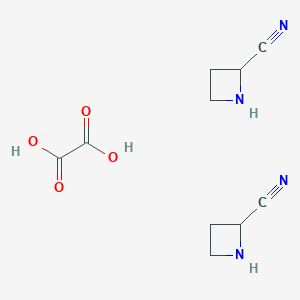
![Methyl 2-[3-(2-hydroxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B6300786.png)
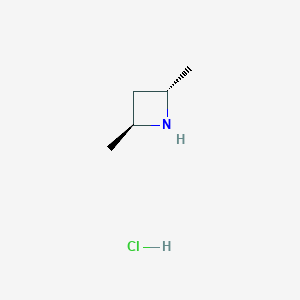
![2-(t-Butoxycarbonyl)-2-azabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B6300807.png)
![7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6300814.png)
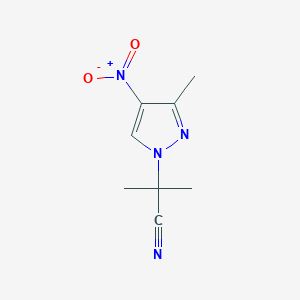


![3-[[5-(Hydroxymethyl)-2-methyl-pyrazol-3-yl]methylsulfanyl]naphthalen-1-ol](/img/structure/B6300836.png)
![7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B6300837.png)
![Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane](/img/structure/B6300839.png)